1-Isopropyl-2,3-dihydroquinolin-4(1H)-one

Anticancer Drug Discovery Medicinal Chemistry Structure-Activity Relationship (SAR)

Medicinal chemists requiring defined SAR handles face project failure when using generic N-alkyl analogs. This N1-isopropyl-substituted dihydroquinolinone offers precise steric and electronic modulation for target engagement studies. - **Key advantage**: Intermediate lipophilicity vs N-H or N-methyl variants; ideal for permeability optimization - **Proven scaffold**: Dihydroquinolinone core validated as SDHI antifungal and anticancer chemotype - **Synthetic utility**: Pre-installed isopropyl eliminates low-yielding late-stage alkylation

Molecular Formula C12H15NO
Molecular Weight 189.25 g/mol
Cat. No. B11904811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-2,3-dihydroquinolin-4(1H)-one
Molecular FormulaC12H15NO
Molecular Weight189.25 g/mol
Structural Identifiers
SMILESCC(C)N1CCC(=O)C2=CC=CC=C21
InChIInChI=1S/C12H15NO/c1-9(2)13-8-7-12(14)10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3
InChIKeyUCLBPFLSFFVPSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one


1-Isopropyl-2,3-dihydroquinolin-4(1H)-one (CAS: 1341407-36-0) is a heterocyclic organic compound featuring a 2,3-dihydroquinolin-4(1H)-one core with an isopropyl group substituted at the N1 position [1]. The dihydroquinolinone scaffold is a recognized privileged structure in medicinal chemistry, serving as a core pharmacophore in numerous biologically active molecules [2]. While the parent scaffold is known for broad applications, the N1-isopropyl substitution imparts distinct steric and electronic properties that influence molecular recognition, binding affinity, and overall pharmacokinetic profile relative to unsubstituted or differently N-alkylated analogs. This compound is primarily utilized as a versatile synthetic building block and a key starting material in drug discovery campaigns.

Pitfalls of Substituting 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one


In the absence of direct head-to-head comparative data for this specific compound, critical differentiation must be derived from structure-activity relationship (SAR) principles established across the dihydroquinolinone class. The N1-isopropyl group in 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one is not a passive substituent; it actively modulates the compound's lipophilicity, steric bulk, and electronic density at the lactam nitrogen [1]. These factors are critical determinants of target binding, membrane permeability, and metabolic stability. Substituting this compound with an N1-methyl, N1-ethyl, or N1-H analog may drastically alter these properties, leading to failed reactions in synthesis or, more critically, complete loss of desired activity in a biological assay. The evidence below quantifies the impact of even small structural changes on the dihydroquinolinone scaffold, underscoring why a generic, one-size-fits-all approach to procuring this class of compounds carries significant risk of project failure.

Quantitative Comparison: 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one vs. Analogs


N-Alkyl Substitution Effect on Anticancer Potency

Although a direct anticancer comparison for the 1-isopropyl derivative is not available, a cross-study analysis of structurally related N-alkyl dihydroquinolinones reveals the profound impact of N-substitution on cytotoxicity. For instance, a study on 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one demonstrated a >5-fold selectivity for HL-60 cancer cells over normal HUVEC cells [1]. This level of selectivity is highly dependent on the N1-phenylsulfonyl group, which is larger and more electron-withdrawing than an isopropyl group. The N1-isopropyl group in the target compound therefore offers a distinct, intermediate steric and electronic profile compared to a phenylsulfonyl (large, electron-withdrawing) or a methyl (small, minimal electronic effect) substituent, providing a unique starting point for SAR exploration where both potency and selectivity can be fine-tuned.

Anticancer Drug Discovery Medicinal Chemistry Structure-Activity Relationship (SAR)

N1-Substituent as Key Driver of Antifungal Activity

In a study evaluating 33 novel 2,3-dihydroquinolin-4(1H)-one derivatives for antifungal activity, compound 4e demonstrated superior activity against Botrytis cinerea compared to the commercial fungicide fluopyram [1]. While the structure of compound 4e includes a specific N-aryl substituent different from an isopropyl group, this finding is critical because it establishes the dihydroquinolinone scaffold as a platform for generating potent antifungal leads. The N1-isopropyl compound provides a chemically distinct, less complex alternative to the N-aryl analogs, allowing for orthogonal exploration of the chemical space around this antifungal pharmacophore. Its smaller size and different electronic properties offer a different trajectory for optimizing potency and physicochemical properties.

Agrochemical Discovery Antifungal Agents Succinate Dehydrogenase Inhibitors

Anticancer Potency Difference: Quinolin-4-one vs. 2,3-Dihydro Scaffold

A direct comparison of the aromatized quinolin-4-one and the reduced 2,3-dihydroquinolin-4(1H)-one scaffolds revealed a stark difference in cytotoxic potency. Biological evaluation against a range of cancer cell lines showed that the quinolin-4-one scaffold was more cytotoxic than the 2,3-dihydroquinolin-4-one scaffold, with the most active monohydroxy compound (15f) demonstrating an 85.9–99% reduction in cell viability [1]. This is a key differentiator for procurement. If a research program's objective is to maximize cytotoxicity, the fully aromatic quinolin-4-one core is the logical starting point. Conversely, if the goal is to improve upon the bioavailability or off-target profile often associated with flat, aromatic compounds, the partially saturated 2,3-dihydro scaffold (to which 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one belongs) offers a distinct, less potent but potentially more drug-like alternative.

Medicinal Chemistry SAR Scaffold Hopping

Key Applications of 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one


Anticancer Lead Optimization with Partially Saturated Scaffold

As demonstrated by the direct scaffold comparison in Section 3, the 2,3-dihydroquinolin-4(1H)-one core is less cytotoxic but offers a distinct physiochemical profile compared to the fully aromatic quinolin-4-one scaffold [1]. For medicinal chemists seeking to improve the oral bioavailability or reduce the off-target toxicity of a potent quinolin-4-one lead, 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one serves as an ideal starting material for a scaffold-hopping or lead-diversification campaign. Its N1-isopropyl group provides a defined, intermediate lipophilic handle for further SAR exploration.

Novel SDH-Targeting Antifungal Agents

Research has validated the 2,3-dihydroquinolin-4(1H)-one scaffold as a source of potent succinate dehydrogenase inhibitors (SDHI) with antifungal activity [1]. 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one provides a chemically tractable, non-commercial core for developing the next generation of agricultural fungicides. The isopropyl group offers a different steric and electronic environment compared to the N-aryl substituents common in the literature, allowing for the exploration of novel intellectual property space around this validated target.

Small-Molecule Probes for Target Identification

The dihydroquinolinone core is a privileged scaffold capable of engaging diverse biological targets. The quantitative evidence of its activity against cancer and fungal cells [1] underscores its utility as a core structure for generating affinity probes. 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one can be derivatized to create a focused library of small molecules for use in chemical proteomics or phenotypic screening, aiding in the identification and validation of new therapeutic targets.

Building Block for New Dihydroquinolinone Syntheses

The unique electronic and steric properties conferred by the N-isopropyl group make 1-Isopropyl-2,3-dihydroquinolin-4(1H)-one an excellent substrate for developing and testing new synthetic methodologies aimed at functionalizing the dihydroquinolinone scaffold [1]. Its pre-installed N-alkyl group eliminates the need for a late-stage, and often low-yielding, N-alkylation step, streamlining the synthesis of more complex target molecules and enabling the rapid evaluation of novel reaction conditions.

Technical Documentation Hub

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